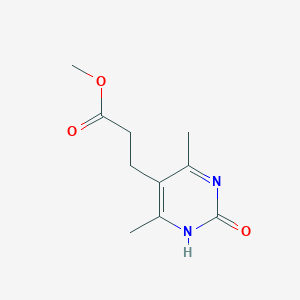![molecular formula C12H20N2O4 B1455161 3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid CAS No. 1154240-45-5](/img/structure/B1455161.png)
3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid
Vue d'ensemble
Description
3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid, also known as OXCPA, is an organic compound with a wide range of applications in scientific research. OXCPA is a cyclic carboxylic acid with a piperazine ring, and is a derivative of oxolane, a five-membered cyclic ether. OXCPA has been studied for its potential use in various fields, such as drug design, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Structural Insights
Synthesis Methods : The synthesis of derivatives related to 3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid involves multi-step processes, including protection-deprotection strategies, substitution reactions, and hydrolysis. For example, one study describes the synthesis of a related compound through mono-protection of piperazine, reaction with ethyl 3-bromopropanoate, followed by deprotection and substitution with 4,7-dichloroquinoline, yielding a high yield of the desired product. The structure of the synthesized compound was confirmed using various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and HRMS (Mi Sui-qing, 2010).
Structural Analysis : The structural features and confirmation of similar compounds are often achieved through crystallography and spectroscopy. For instance, during the recrystallization of a related compound, a zwitterionic structure was formed, and its crystal structure was analyzed to reveal a two-dimensional framework connected by hydrogen bonds, contributing to a three-dimensional network. This study provides insights into the molecular interactions and structural conformation of piperazine-derived compounds (Shouwen Jin et al., 2012).
Photoluminescence and Coordination Polymers
Photoluminescence Properties : Research into the photoluminescence properties of coordination polymers containing piperazine derivatives has shown promising results. For instance, two-dimensional coordination polymers with piperazinyl rings exhibited strong blue fluorescence under UV light irradiation, indicating potential applications in materials science and photoluminescence studies (Liang-cai Yu et al., 2006).
Chemical Reactions and Polymer Synthesis
Reactivity and Polymer Synthesis : The reactivity of piperazine derivatives in chemical reactions has been explored for the synthesis of various compounds, including polyamides containing nucleobases like uracil and adenine. This approach involves the addition reaction to dimethyl methylenesuccinate followed by hydrolysis and polycondensation with diamines, demonstrating the versatility of piperazine derivatives in polymer chemistry (M. Hattori & M. Kinoshita, 1979).
Propriétés
IUPAC Name |
3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c15-11(16)3-4-13-5-7-14(8-6-13)12(17)10-2-1-9-18-10/h10H,1-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJFVIFIDBVNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



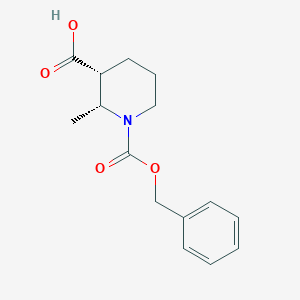
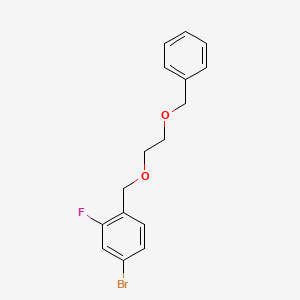
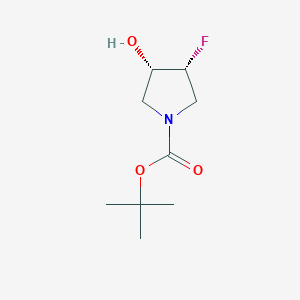
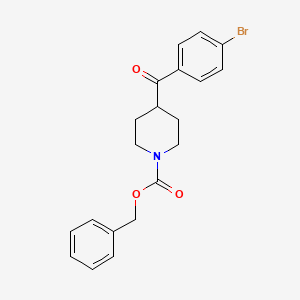
![2,9-Diazaspiro[6.6]tridecane dihydrochloride](/img/structure/B1455083.png)
![5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1455086.png)
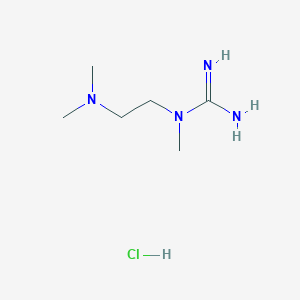
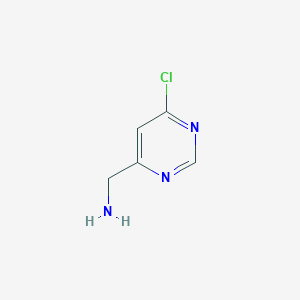
![4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1455092.png)
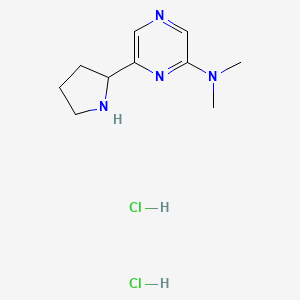
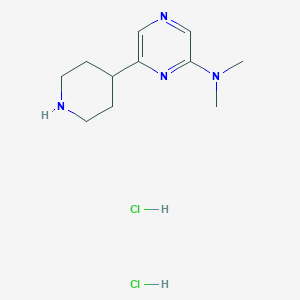
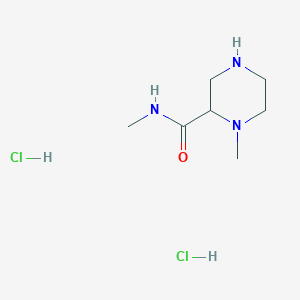
![2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1455099.png)
